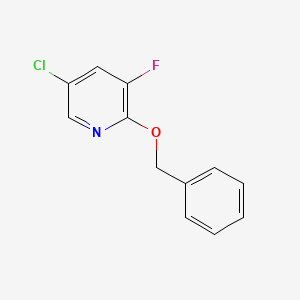

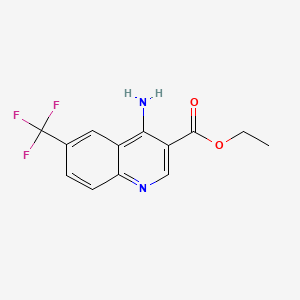

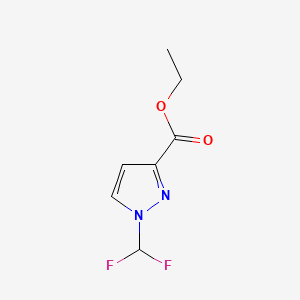

![molecular formula C12H13N3O B595250 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine CAS No. 1245646-00-7](/img/structure/B595250.png)

2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2’-Methoxy-N-methyl-[4,4’-bipyridin]-2-amine” is a chemical compound that likely contains a bipyridine core structure with a methoxy group and a methylamine group attached. Bipyridines are aromatic compounds containing two pyridine rings . The methoxy group (-OCH3) is a common substituent in organic chemistry, and the N-methyl group (-NHCH3) is a form of substituted amine .

Chemical Reactions Analysis

Bipyridines are known to participate in various chemical reactions, often acting as bidentate ligands in coordination chemistry . The presence of the methoxy and N-methyl groups may influence the reactivity of the compound, but without specific studies, it’s difficult to predict the exact chemical behavior .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Synthesis of Quaternary Ammonium Compounds : A study by Sheverdov et al. (2018) describes a method for methylating tertiary amines to quaternary ammonium compounds, using 1,1-dicyano-2-methoxy-2-oxoethane-1-ide as the counterion. This process involves stirring methanol solutions of tertiary amines with ethene-1,1,2,2-tetracarbonitrile (ETCN) at room temperature, leading to the formation of quaternary ammonium compounds of 1,1-dicyano-2-methoxy-2-oxothane-1-ide (Sheverdov et al., 2018).

Study of Tautomerism and Alkylation in N-Methoxy-9-methyl-9H-purin-6-amines : Roggen and Gundersen (2008) conducted a study on N-methoxy-9-methyl-9H-purin-6-amines. They observed significant variations in the amino/imino tautomer ratio and identified the tautomers using NMR methods. Their research also covered the treatment of these compounds with benzyl bromide, resulting in a mixture of N-7- and N6-benzylated compounds (Roggen & Gundersen, 2008).

Antimicrobial and Anticoccidial Activities of Pyran Derivatives : Georgiadis (1976) explored the antimicrobial and anticoccidial activities of various pyran derivatives. This study highlighted the synthesis and activity of 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones and related compounds, demonstrating their effectiveness as coccidiostats (Georgiadis, 1976).

Magnetic Properties of Bipyridine Bridged Dinuclear Complexes : A study by Liu et al. (2010) focused on the synthesis and magnetic properties of 4,4'-bipyridine bridged dinuclear MnII and NiII complexes. The research revealed insights into the crystal structures and magnetic measurement of these novel compounds, indicating weak antiferromagnetic coupling between the metal ions in each dinuclear complex (Liu et al., 2010).

Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines : Thompson et al. (2005) demonstrated the Suzuki cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group. This process facilitated the synthesis of new amino-substituted arylpyridines, bipyridines, and pyrazinopyridines, highlighting the versatility of these compounds in various synthetic applications (Thompson et al., 2005).

Ratiometric Fluorescence Probe for Endogenous Zn2+ : Hagimori et al. (2022) developed a high-affinity ratiometric fluorescence probe based on the 6-amino-2,2'-bipyridine scaffold for detecting endogenous Zn2+. This probe has significant potential for understanding the role of Zn2+ in living systems, demonstrating the application of 2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine in biological contexts (Hagimori et al., 2022).

properties

IUPAC Name |

4-(2-methoxypyridin-4-yl)-N-methylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-13-11-7-9(3-5-14-11)10-4-6-15-12(8-10)16-2/h3-8H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRYBDGYFFCCCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=C1)C2=CC(=NC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744686 |

Source

|

| Record name | 2'-Methoxy-N-methyl[4,4'-bipyridin]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine | |

CAS RN |

1245646-00-7 |

Source

|

| Record name | 2′-Methoxy-N-methyl[4,4′-bipyridin]-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245646-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Methoxy-N-methyl[4,4'-bipyridin]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid](/img/structure/B595167.png)

![Ethanone, 1-[4-[(1S)-1-aminoethyl]-1-piperidinyl]-](/img/structure/B595177.png)

![6-Oxa-2-azaspiro[3.5]nonane](/img/structure/B595181.png)

![tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B595188.png)